molecular formula C12H11ClN2O2 B2759604 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid CAS No. 1707580-88-8

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid

Cat. No.: B2759604
CAS No.: 1707580-88-8
M. Wt: 250.68
InChI Key: QXCNGVYBYCDDOS-UHFFFAOYSA-N
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Description

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid is a synthetic organic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a propanoic acid moiety

Scientific Research Applications

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Safety and Hazards

The safety data sheet for propionic acid, a similar compound, indicates that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives have a broad range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in this field could involve further exploration of the therapeutic potential of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with 3-Chlorophenyl Group: The imidazole ring is then subjected to electrophilic aromatic substitution with 3-chlorobenzene under conditions such as the presence of a Lewis acid catalyst.

    Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the imidazole ring with a suitable propanoic acid derivative, often using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Phenols, substituted amines

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)propionic acid: Similar structure but lacks the imidazole ring.

    Imidazole-2-carboxylic acid: Contains the imidazole ring but lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Similar chlorophenyl group but different overall structure.

Uniqueness

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid is unique due to the combination of the imidazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)10-7-14-11(15-10)4-5-12(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCNGVYBYCDDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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